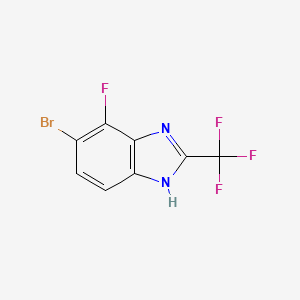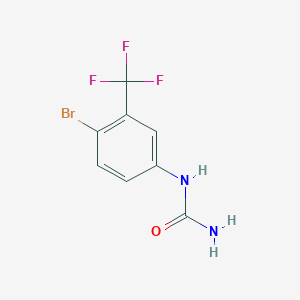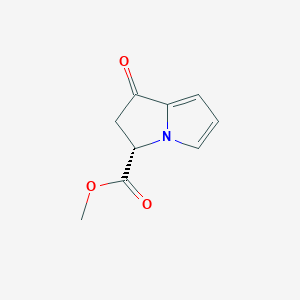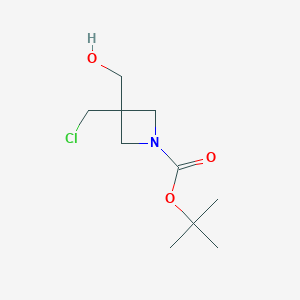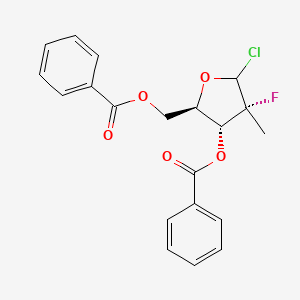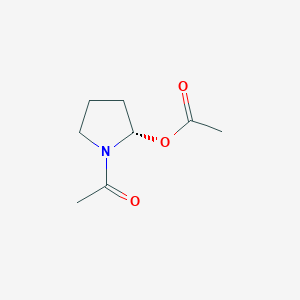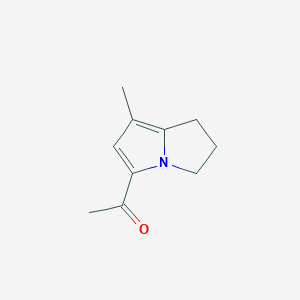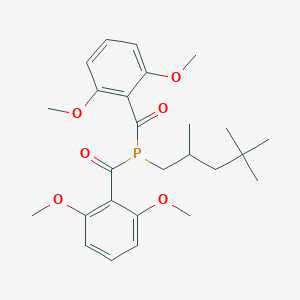
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphine oxide group bonded to two 2,6-dimethoxybenzoyl groups and a 2,4,4-trimethylpentyl group. It has a molecular formula of C26H35O7P and a molecular weight of 490.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 2,4,4-trimethylpentylphosphine oxide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phosphine oxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps typically include recrystallization and chromatography to obtain the compound in high purity .
化学反応の分析
Types of Reactions
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is used in the synthesis of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .
作用機序
The mechanism of action of ((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing various catalytic processes. The benzoyl groups can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Bis(2,6-dimethoxybenzoyl)phosphine oxide: Similar structure but lacks the 2,4,4-trimethylpentyl group.
(2,4,4-Trimethylpentyl)phosphine oxide: Lacks the benzoyl groups.
Bis(2,6-dimethoxyphenyl)methanone: Lacks the phosphine oxide group.
Uniqueness
((2,4,4-Trimethylpentyl)phosphinediyl)bis((2,6-dimethoxyphenyl)methanone) is unique due to the combination of its phosphine oxide and benzoyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
分子式 |
C26H35O6P |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
[(2,6-dimethoxybenzoyl)-(2,4,4-trimethylpentyl)phosphanyl]-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H35O6P/c1-17(15-26(2,3)4)16-33(24(27)22-18(29-5)11-9-12-19(22)30-6)25(28)23-20(31-7)13-10-14-21(23)32-8/h9-14,17H,15-16H2,1-8H3 |
InChIキー |
CSMQKNXBVDORKW-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C)(C)C)CP(C(=O)C1=C(C=CC=C1OC)OC)C(=O)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)


![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
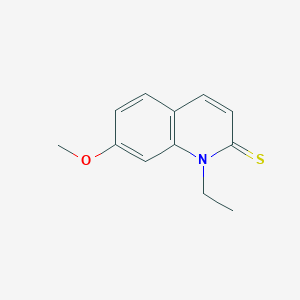
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
